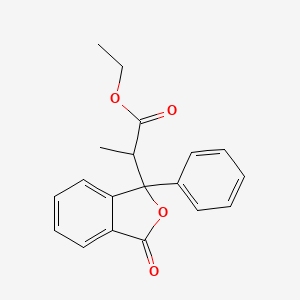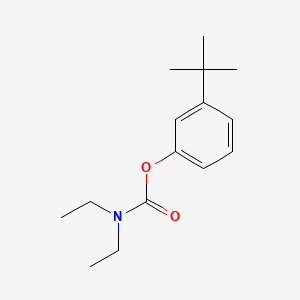
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester is a chemical compound with a complex structure. It is part of the carbamate family, which includes various esters of carbamic acids. These compounds are known for their diverse applications in different fields, including agriculture, pharmaceuticals, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester typically involves the reaction of diethylamine with 3-(1,1-dimethylethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols.
Applications De Recherche Scientifique
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
Comparison
Compared to similar compounds, carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester is unique due to its specific structural features, such as the presence of the 3-(1,1-dimethylethyl)phenyl group. This structural uniqueness can influence its reactivity and the types of interactions it can have with biological targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
28526-92-3 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
(3-tert-butylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-10-8-9-12(11-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
QCGYBLHTAZWHQO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


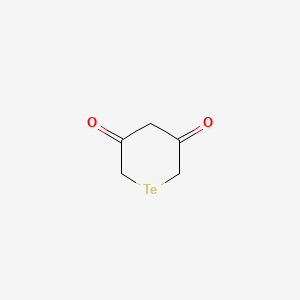
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
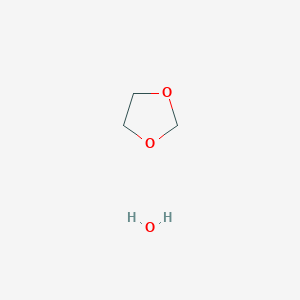


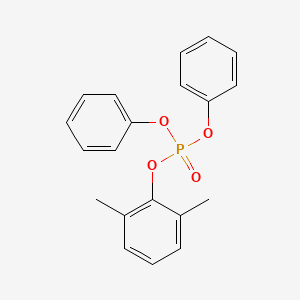

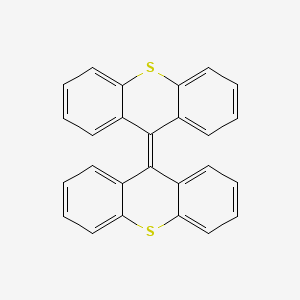


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
